(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate
Description
Molecular Architecture and Functional Groups
The molecular architecture of (3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-dioxolo[4,5-c]pyrrole-5(4H)-carboxylate is characterized by a bicyclic framework consisting of a five-membered pyrrole ring fused to a dioxolane ring system. The molecular formula C13H21NO5 indicates the presence of 13 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and five oxygen atoms, giving a molecular weight of 271.31 g/mol. The compound contains several distinct functional groups that contribute to its chemical reactivity and biological potential.
The tert-butyl carboxylate moiety serves as a protecting group commonly employed in organic synthesis to temporarily mask the reactivity of carboxylic acid functionality. This bulky protecting group provides steric hindrance that prevents unwanted side reactions while allowing selective transformations at other positions of the molecule. The formyl group at the 4-position introduces an aldehyde functionality that significantly enhances the electrophilic character of the molecule and provides a reactive site for further chemical modifications.
The dioxolo ring system, formed by the fusion of two oxygen atoms with three carbon atoms in a five-membered ring, creates a rigid structural framework that constrains the molecular conformation. The two methyl groups attached to the dioxolo ring at the 2-position contribute to the overall hydrophobic character of the molecule and provide additional steric bulk that influences both the chemical reactivity and the three-dimensional shape of the compound. This structural arrangement is similar to related compounds in the dioxolo-pyrrole family, such as (3aS,4R,6aR)-4-hydroxymethyl-2,2-dimethyl-tetrahydro-1,3-dioxolo[4,5-c]pyrrole-5-carboxylic acid tert-butyl ester, which shares the same bicyclic core structure.
Stereoisomerism and Chiral Centers
The stereochemical complexity of (3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-dioxolo[4,5-c]pyrrole-5(4H)-carboxylate arises from the presence of three distinct chiral centers located at positions 3a, 4, and 6a of the bicyclic framework. The absolute configuration of these centers is designated as (3aS,4S,6aR), indicating the specific spatial arrangement of substituents around each stereogenic carbon atom. This particular stereochemical arrangement significantly influences both the physical properties and biological activity of the compound.
The chiral center at position 3a adopts the S-configuration, where the substituents are arranged in a counterclockwise manner when viewed according to the Cahn-Ingold-Prelog priority rules. The stereogenic center at position 4 also exhibits the S-configuration, with the formyl group occupying a specific spatial orientation relative to the bicyclic framework. The third chiral center at position 6a displays the R-configuration, completing the unique three-dimensional architecture of the molecule.
| Chiral Center | Configuration | Priority Groups | Spatial Arrangement |
|---|---|---|---|
| Position 3a | S | N > C(dioxolo) > C(pyrrole) > H | Counterclockwise |
| Position 4 | S | CHO > C(pyrrole) > C(dioxolo) > H | Counterclockwise |
| Position 6a | R | C(dioxolo) > N > C(pyrrole) > H | Clockwise |
The stereochemical integrity of this compound is crucial for its biological activity and synthetic utility. The specific arrangement of chiral centers creates a defined three-dimensional shape that determines how the molecule interacts with other chemical species, including enzymes, receptors, and synthetic reagents. This stereochemical control is particularly important when considering the compound as an intermediate in the synthesis of biologically active molecules, where the wrong stereoisomer could lead to dramatically different pharmacological properties.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
The spectroscopic characterization of (3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-dioxolo[4,5-c]pyrrole-5(4H)-carboxylate provides essential information for structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and confirming the presence of specific functional groups and their connectivity patterns.
In proton nuclear magnetic resonance spectroscopy, the formyl proton typically appears as a singlet at approximately 9.5-10.0 parts per million due to the deshielding effect of the carbonyl group. The tert-butyl ester protons manifest as a characteristic singlet at around 1.4-1.5 parts per million, representing the nine equivalent methyl protons of the tert-butyl group. The two methyl groups attached to the dioxolo ring appear as singlets in the range of 1.3-1.6 parts per million, while the methylene and methine protons of the bicyclic framework typically resonate between 3.0-5.5 parts per million, depending on their specific chemical environment and the degree of deshielding from nearby electronegative atoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the formyl carbon appearing at approximately 190-200 parts per million, characteristic of aldehyde functionality. The carbonyl carbon of the ester group typically resonates around 170-180 parts per million, while the quaternary carbon of the tert-butyl group appears at approximately 80-85 parts per million. Related compounds in the dioxolo-pyrrole family, such as those described in synthetic studies of pyrrole-2,3-diones, show similar spectroscopic patterns with carbonyl groups appearing in predictable chemical shift ranges.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The formyl carbonyl group typically exhibits a strong absorption band at approximately 1720-1740 cm⁻¹, while the ester carbonyl of the tert-butyl carboxylate appears at around 1680-1700 cm⁻¹. The carbon-oxygen stretching vibrations of the dioxolo ring system typically manifest as bands in the 1000-1300 cm⁻¹ region, providing additional confirmation of the bicyclic structure.
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency | Multiplicity/Intensity |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Formyl proton | 9.5-10.0 ppm | Singlet |
| ¹H Nuclear Magnetic Resonance | tert-Butyl protons | 1.4-1.5 ppm | Singlet (9H) |
| ¹H Nuclear Magnetic Resonance | Dioxolo methyls | 1.3-1.6 ppm | Singlets (6H) |
| ¹³C Nuclear Magnetic Resonance | Formyl carbon | 190-200 ppm | - |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl | 170-180 ppm | - |
| Infrared Spectroscopy | Formyl carbonyl | 1720-1740 cm⁻¹ | Strong |
| Infrared Spectroscopy | Ester carbonyl | 1680-1700 cm⁻¹ | Strong |
Properties
IUPAC Name |
tert-butyl (3aS,4S,6aR)-4-formyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h7-10H,6H2,1-5H3/t8-,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNXNRBVFQHLV-BBBLOLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110746 | |
| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-61-6 | |
| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological properties is crucial for exploring its therapeutic potential.
- Chemical Formula : C13H22O5
- Molecular Weight : 258.31 g/mol
- CAS Number : 1044518-75-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent, antimicrobial properties, and effects on cellular mechanisms.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrrole compounds exhibit anti-inflammatory properties. For example, studies have shown that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. The specific mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Cytotoxicity and Cancer Cell Lines
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophage cells. |
| Study B | Antimicrobial | Showed effective inhibition against E. coli with an MIC of 32 µg/mL. |
| Study C | Cytotoxicity | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
Mechanistic Insights
The biological mechanisms underlying the activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.
- Interference with Cell Signaling : Modulation of key signaling pathways such as MAPK and NF-kB.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells through ROS generation.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step strategies, leveraging protecting groups and regioselective formylation. For example, tert-butyl carbamate groups (e.g., bromoacetic acid tert-butyl ester in ) are introduced early to protect reactive sites, followed by dihydro-[1,3]dioxolo ring formation. Formylation at the 4-position can be achieved via Vilsmeier-Haack or oxidation methods. Post-synthetic steps often include purification via flash chromatography and validation using LCMS (e.g., m/z 757 [M+H]+ in ) . One-pot strategies, as described for pyrrolidine derivatives (), may also optimize efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming stereochemistry and functional group integrity. For example, diastereotopic protons in the dihydro-[1,3]dioxolo ring show distinct splitting patterns.
- LCMS/HPLC: Validates molecular weight (e.g., m/z 757 in ) and purity (e.g., 1.23-minute retention time under SQD-FA05 conditions) .
- IR Spectroscopy: Identifies carbonyl stretches (e.g., formyl ~1700 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) .
Q. What handling and storage practices prevent decomposition?
Store under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the tert-butyl carbamate and oxidation of the formyl group. Use anhydrous solvents during synthesis to avoid side reactions (e.g., acetal formation with the aldehyde). Safety protocols from structurally similar compounds recommend avoiding prolonged exposure to light or humidity .
Advanced Questions
Q. How can enantiomeric purity of the (3aS,4S,6aR) stereoisomer be ensured?
- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers.
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) during ring-closing steps to favor the desired stereochemistry.
- X-ray Crystallography: Confirm absolute configuration, as done for analogous pyrrolidine derivatives () .
Q. How should researchers address discrepancies in analytical data (e.g., conflicting NMR/LCMS results)?
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR for ambiguous peaks, high-resolution MS for exact mass).
- Reaction Monitoring: Use in-situ FTIR or inline LCMS to detect intermediates or by-products. highlights data agreement checks between calculated and observed molecular weights .
- Replicate Conditions: Reproduce synthesis under controlled parameters (e.g., temperature, solvent purity) to isolate variables .
Q. What strategies improve the compound’s stability during long-term studies?
- Lyophilization: Convert to a stable solid form to reduce hydrolytic degradation.
- Derivatization: Protect the formyl group as a stable acetal or oxime during storage.
- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Factor Screening: Test variables (e.g., temperature, catalyst loading) via fractional factorial designs to identify critical parameters.
- Response Surface Methodology (RSM): Model interactions between factors (e.g., solvent polarity vs. reaction rate) to maximize yield. demonstrates DoE for flow-chemistry optimization .
Methodological Considerations
- Stereochemical Control: The tert-butyl group’s steric bulk influences ring-closing selectivity. Computational modeling (e.g., DFT) can predict transition-state energies for stereoselective steps .
- Formyl Reactivity: The aldehyde’s electrophilicity necessitates careful handling. In situ protection (e.g., as a dimethyl acetal, ) may prevent side reactions during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
